Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is an organic compound that belongs to the class of naphthyridine derivatives
Scientific Research Applications
Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored for its potential use in drug formulations and as a lead compound for drug development.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylaniline and 7-methyl-1,8-naphthyridine-3-carboxylic acid.
Coupling Reaction: The 3-chloro-4-methylaniline is reacted with 7-methyl-1,8-naphthyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate amide.
Esterification: The intermediate amide is then esterified with propanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Mechanism of Action
The mechanism of action of Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-((3-chloro-4-methylphenyl)amino)-1,8-naphthyridine-3-carboxylate: Similar structure but lacks the 7-methyl group.
Propyl 4-((3-chloro-4-methylphenyl)amino)-7-methylquinoline-3-carboxylate: Similar structure but with a quinoline core instead of a naphthyridine core.
Uniqueness
Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to the presence of both the naphthyridine core and the specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
propyl 4-(3-chloro-4-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-4-9-26-20(25)16-11-22-19-15(8-6-13(3)23-19)18(16)24-14-7-5-12(2)17(21)10-14/h5-8,10-11H,4,9H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXWSSMMLZJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)C)Cl)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.